2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one (hereafter referred to as Compound A) is a hybrid molecule featuring a pyrimidine-oxypiperazinyl ethanone scaffold. Its structure integrates two fluorinated aromatic systems: a 4-fluorophenyl-substituted pyrimidine ring and a 2-fluorophenyl-piperazine moiety.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRQJKBGMEJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by the introduction of the fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H22F2N4O2
- Molecular Weight : 424.45 g/mol
- CAS Number : 1190002-09-5
Synthesis Overview
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Pyrimidine Ring : Achieved through a condensation reaction involving 4-fluoroaniline and acetaldehyde.
- Nucleophilic Substitution : The introduction of the fluorophenyl group occurs via nucleophilic aromatic substitution.
- Piperazine Coupling : The piperazine derivative is synthesized separately and coupled with the pyrimidine intermediate.
- Final Coupling with Ethanone : This step involves basic conditions to yield the target compound.
Medicinal Chemistry
This compound has shown promise as a therapeutic agent, particularly in the treatment of neurological disorders and various cancers. Research indicates that it may act on specific molecular targets, modulating pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Activity
In a study published in ChemMedChem, derivatives of similar compounds demonstrated significant efficacy against human breast cancer cells, with IC50 values indicating potent activity. The mechanism involves inhibition of poly (ADP-ribose) polymerase (PARP), critical for DNA repair processes, suggesting that the compound may serve as a potential PARP inhibitor in oncology .
Biological Research
The compound is utilized as a probe to investigate receptor-ligand interactions and signal transduction pathways. Its ability to selectively bind to certain receptors makes it valuable for studying various biological processes.
Example of Mechanistic Studies
Research has shown that compounds similar to this one can influence neurotransmission pathways by interacting with serotonin receptors, which are crucial for mood regulation and other neurological functions .
Industrial Applications
In addition to its pharmaceutical potential, this compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for further modifications that can lead to the development of new drugs.
Mechanism of Action
The mechanism by which 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Pyrimidine core : Substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4.
- Ethanone linker: Bridges the pyrimidine-oxy group to the piperazine ring.
- Piperazine ring : Functionalized with a 2-fluorophenyl group at the N-1 position.
No direct pharmacological data for Compound A is available in the provided evidence, but its structural analogs (discussed below) highlight its plausible therapeutic relevance.
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with Compound A, differing in substituents, core heterocycles, or linker groups:
Structural Implications:
- Fluorophenyl groups : Enhance metabolic stability and modulate lipophilicity. Compound A’s 2-fluorophenyl-piperazine may confer distinct receptor selectivity compared to 4-fluorophenyl analogs .
- Linker variations: The ethanone linker in Compound A vs. direct piperazine-heterocycle bonds (e.g., Compound B) influences conformational flexibility and binding kinetics .
- Heterocycle substitutions: Pyrimidine (Compound A) vs. thienopyrimidine (Compound D) cores alter electronic properties and steric bulk, affecting target engagement .
Pharmacological and Physicochemical Properties
- Solubility: Compound C’s solubility in DMSO (10 mM) suggests moderate hydrophilicity for ethanone-linked piperazines, whereas thienopyrimidine analogs (Compound D) may exhibit lower solubility due to aromatic stacking .
- Receptor binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 2-fluorophenyl group in Compound A may enhance affinity for 5-HT₁A compared to 4-fluorophenyl analogs .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one , commonly referred to as M180-0734, is a synthetic organic compound with potential pharmacological applications. Its structure incorporates a pyrimidine ring, a piperazine moiety, and fluorinated phenyl groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F2N4O2 |
| Molecular Weight | 426.44 g/mol |
| CAS Number | 1251597-69-9 |
| IUPAC Name | This compound |
The biological activity of M180-0734 is primarily attributed to its interaction with various biological targets. Studies indicate that compounds with similar structures often exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially providing therapeutic effects in mood disorders and neurodegenerative diseases .
Case Study: MAO Inhibition
Recent research has demonstrated that piperazine derivatives can act as effective MAO inhibitors. For instance, a study highlighted the synthesis and evaluation of piperazine derivatives that exhibited significant inhibitory activity against MAO-A and MAO-B enzymes. The structure of M180-0734 suggests it may share similar properties, enhancing its potential for treating conditions like depression or anxiety disorders .
Anticancer Activity
M180-0734 has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar piperazine and pyrimidine structures can significantly inhibit the growth of human breast cancer cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents, indicating their potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer (MCF7) | 18 |
| Human Liver Cancer (HUH7) | 25 |
| Human Colon Cancer (HCT116) | 30 |
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of M180-0734. Preliminary data suggest that this compound exhibits favorable ADME properties, making it a promising candidate for further development in drug formulation .
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of M180-0734 to target proteins involved in cancer progression and neurotransmitter regulation. These studies indicate that the compound interacts favorably with active sites on target enzymes, suggesting a strong potential for therapeutic efficacy .
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves three primary steps:
- Pyrimidine ring formation : Condensation of 4-fluoroaniline with acetaldehyde using catalysts (e.g., acidic or basic conditions) under controlled temperatures (80–120°C) .
- Fluorophenyl group attachment : Nucleophilic aromatic substitution using 4-fluorophenyl halides, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
- Piperazine coupling : Nucleophilic substitution between the pyrimidine intermediate and a pre-synthesized 2-fluorophenylpiperazine derivative, typically using a base (e.g., K₂CO₃) and refluxing in THF or DCM . Optimization : Yield improvements require strict temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₂₃H₂₂F₂N₄O₂, m/z 428.17) .
- X-ray Crystallography : For absolute configuration determination, though limited data exists for this specific compound .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Initial screening should include:
- Cytotoxicity assays : MTT or apoptosis assays on cancer cell lines (e.g., MCF-7 breast cancer) at concentrations 0.1–100 µM to determine IC₅₀ values .
- Enzyme inhibition studies : Tyrosinase or kinase inhibition assays using spectrophotometric methods to measure activity reduction .
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to structural similarity to piperazine-based psychotropics .
Q. How does fluorination at specific positions influence its physicochemical properties?
Fluorine at the 4-position of the phenyl ring enhances:
- Lipophilicity : LogP increases by ~0.5 compared to chloro/bromo analogs, improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to fluorine’s electronegativity, as shown in microsomal stability assays .
- Target selectivity : Fluorine’s steric and electronic effects improve binding affinity to hydrophobic enzyme pockets .
Q. What are the compound’s stability profiles under varying storage conditions?
Stability studies suggest:
- Thermal stability : Decomposition above 200°C (TGA data) .
- Photostability : Degrades under UV light (λ > 300 nm), requiring amber glass storage .
- Hydrolytic stability : Stable in pH 5–7 but hydrolyzes in strongly acidic/basic conditions (pH < 2 or >10) .
Advanced Research Questions
Q. How can reaction pathways be optimized to mitigate byproduct formation during piperazine coupling?
Strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the piperazine nitrogen .
- Solvent optimization : Switching from THF to DMSO improves reaction homogeneity and reduces dimerization .
- In situ monitoring : Real-time HPLC-MS to track intermediate formation and adjust stoichiometry .
Q. What methodologies resolve contradictions in reported biological activity data across similar compounds?
Address discrepancies via:
- Structure-Activity Relationship (SAR) studies : Systematic substitution of fluorophenyl/methyl groups to isolate activity-contributing moieties .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like tyrosine kinases .
- Dose-response reevaluation : EC₅₀/IC₅₀ comparisons under standardized assay conditions (e.g., ATP concentrations in kinase assays) .
Q. What experimental designs are effective for studying enantioselective synthesis and chiral separation?
Chiral resolution methods include:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : To confirm enantiopurity and assign absolute configurations .
Q. How can metabolic stability and pharmacokinetic properties be evaluated preclinically?
Key assays involve:
- Liver microsomal assays : Incubation with human/rat liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer permeability models .
- Plasma protein binding : Equilibrium dialysis to determine free fraction available for bioactivity .
Q. What strategies enhance selectivity for neurological targets over off-target receptors?
Approaches include:
- Substitution with bulky groups : Introduce tert-butyl or naphthyl groups to sterically block off-target binding .
- Fragment-based drug design : Optimize piperazine-phenyl interactions using X-ray crystallography of target-receptor complexes .
- In vivo PET imaging : Radiolabel with ¹⁸F to track brain penetration and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
